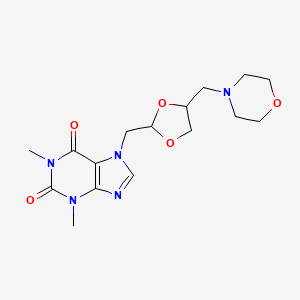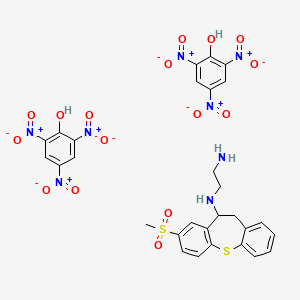
N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a pyridinedione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione typically involves the reaction of diethanolamine with methylamine under high pressure and temperature conditions. This reaction forms N-methylpiperazine, which can then be further reacted with appropriate reagents to introduce the pyridinedione moiety .
Industrial Production Methods
Industrial production of N-methylpiperazine, a key intermediate, is achieved by reacting diethanolamine with methylamine at 250 bar and 200°C . The subsequent steps to introduce the pyridinedione moiety involve standard organic synthesis techniques, including cyclization and functional group transformations.
化学反応の分析
Types of Reactions
N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized as a corrosion inhibitor and in the production of specialty chemicals
作用機序
The mechanism of action of N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. For example, it may inhibit protein kinases involved in cancer progression or modulate neurotransmitter receptors in the central nervous system .
類似化合物との比較
Similar Compounds
Piperazine: A simpler analog with a six-membered ring containing two nitrogen atoms.
N-Methylpiperazine: Similar structure but lacks the pyridinedione moiety.
4-Methylpiperazine: Another analog with a methyl group on the piperazine ring.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from simpler piperazine derivatives .
特性
CAS番号 |
78144-37-3 |
|---|---|
分子式 |
C15H25N3O2 |
分子量 |
279.38 g/mol |
IUPAC名 |
3,3-diethyl-1-[(4-methylpiperazin-1-yl)methyl]pyridine-2,4-dione |
InChI |
InChI=1S/C15H25N3O2/c1-4-15(5-2)13(19)6-7-18(14(15)20)12-17-10-8-16(3)9-11-17/h6-7H,4-5,8-12H2,1-3H3 |
InChIキー |
DJKGBMOJHLFNOU-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)C=CN(C1=O)CN2CCN(CC2)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




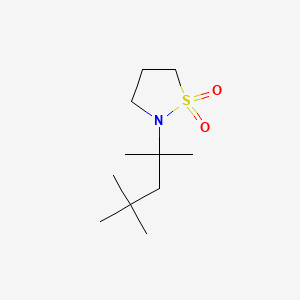
![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)
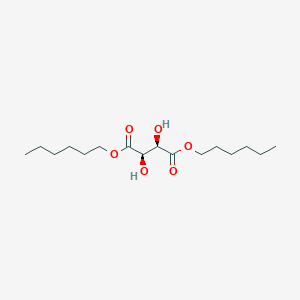

![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)
![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)
![1-Oxaspiro[2.5]octane-2-carbonyl chloride](/img/structure/B14437022.png)
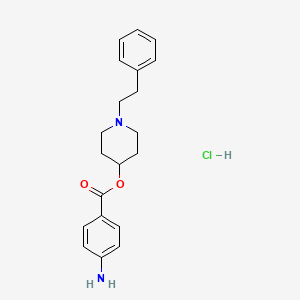
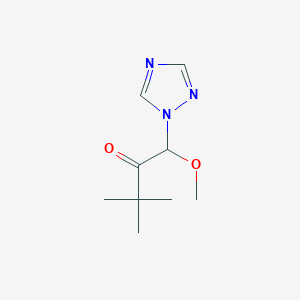
![[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14437030.png)
